molecular formula C16H20N2O4 B1231328 Tomaymycin CAS No. 35050-55-6

Tomaymycin

Cat. No.: B1231328
CAS No.: 35050-55-6
M. Wt: 304.34 g/mol
InChI Key: UQVNRKBFAXNOGA-HRZZMDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomyces achromogenes. This compound belongs to the pyrrolobenzodiazepine family and is known for its antitumor properties .

Preparation Methods

The synthesis of Tomaymycin involves several steps.

Chemical Reactions Analysis

Tomaymycin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity of pyrrolobenzodiazepines.

    Biology: It is studied for its interactions with DNA and its ability to bind covalently with guanine in the minor groove of DNA.

    Medicine: It has shown antitumor activity in various cancer cell lines, including ovarian, plasmacytoma, and leukemia.

    Industry: Its potential use as an antibacterial and antineoplastic agent is being explored.

Mechanism of Action

The mechanism of action of Tomaymycin involves its ability to bind covalently with guanine in the minor groove of DNA . This binding interferes with DNA replication and transcription, leading to cell death. The compound acts as an alkylating agent, introducing alkyl radicals into biologically active molecules and preventing their proper functioning .

Comparison with Similar Compounds

Similar compounds to Tomaymycin include other pyrrolobenzodiazepines such as:

  • Anthramycin
  • DC-81
  • Porothramycin

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and its potent antitumor activity at nanomolar concentrations .

Properties

CAS No.

35050-55-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1

InChI Key

UQVNRKBFAXNOGA-HRZZMDIGSA-N

SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Isomeric SMILES

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Canonical SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Synonyms

tomaymycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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